molecular formula C8H11F4N3 B1492039 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098049-96-6

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1492039
CAS No.: 2098049-96-6
M. Wt: 225.19 g/mol
InChI Key: QWLAATJSPPOLFL-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a synthetic compound featuring both a pyrazole ring and amine group, which suggests potential applications in various fields, including chemistry and medicine. Pyrazoles are noted for their significance in pharmaceutical chemistry due to their bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available starting materials such as 3-(trifluoromethyl)-1H-pyrazole and 2-fluoroethylamine.

  • Steps

    • Step 1: : React 3-(trifluoromethyl)-1H-pyrazole with a suitable halogenated intermediate to introduce the 2-fluoroethyl group.

    • Step 2: : Further reactions to introduce the ethan-1-amine moiety, likely involving reductive amination or nucleophilic substitution.

  • Conditions: : Typically involves catalysts or reagents like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic substitutions.

Industrial Production Methods

  • Scale-Up Considerations: : Ensure the robustness and reproducibility of reaction conditions. Employing continuous flow chemistry techniques for enhanced safety and efficiency.

  • Purification: : May involve crystallization, distillation, or chromatography to achieve the desired purity levels suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Reaction with oxidizing agents can modify the functional groups, forming different derivatives.

  • Reduction: : Reduction reactions can adjust the oxidation state of the functional groups, altering its bioactivity and properties.

  • Substitution: : The presence of the amine and fluoroethyl groups makes it reactive towards nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)

  • Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

  • Catalysts: : Palladium on carbon (Pd/C), Copper iodide (CuI)

Major Products Formed

  • Oxidation: : Various pyrazole derivatives.

  • Reduction: : Aminated products with altered pharmacological properties.

  • Substitution: : New compounds with potentially different biological activities or chemical properties.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.

  • Ligands: : Act as ligands in coordination chemistry.

Biology

  • Bioactive Molecules: : Forms the backbone for designing drugs targeting specific enzymes or receptors.

Medicine

  • Drug Development: : Leads for new pharmaceuticals, especially in targeting central nervous system disorders.

  • Diagnostics: : Possibly used in imaging or diagnostics due to the fluorine atoms' properties.

Industry

  • Material Science: : Application in the creation of materials with specific electronic or optical properties.

  • Agriculture: : Development of agrochemicals, including herbicides or fungicides.

Mechanism of Action

Molecular Targets

  • Enzymes: : May inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: : Potential to bind to cellular receptors, affecting signal transduction pathways.

Pathways Involved

  • Metabolic Pathways: : Influence on pathways such as glycolysis or the citric acid cycle.

  • Signal Transduction: : Modulation of pathways like the G-protein coupled receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

  • 2-(1-(2-fluoroethyl)-3-(methyl)-1H-pyrazol-5-yl)ethan-1-amine

Highlighting Its Uniqueness

  • Fluorine Atoms: : The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability.

  • Trifluoromethyl Group: : Provides unique physicochemical properties, including increased lipophilicity and membrane permeability.

  • Amine Group: : Facilitates various chemical modifications, increasing its versatility in synthetic applications.

This compound’s blend of structural elements makes it a promising candidate for a variety of scientific and industrial applications, underscoring its potential in advancing research and development across multiple disciplines.

Properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F4N3/c9-2-4-15-6(1-3-13)5-7(14-15)8(10,11)12/h5H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLAATJSPPOLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

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